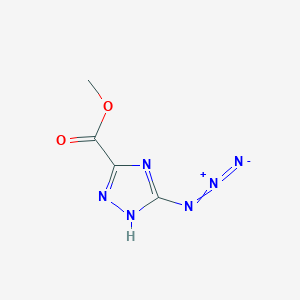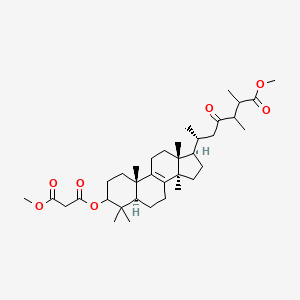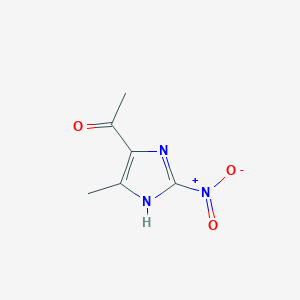
methyl 3-azido-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of azido-triazoles This compound is characterized by the presence of an azido group (-N₃) attached to the triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate can be synthesized through a multi-step processThe esterification of the resulting azido-triazole with methanol yields the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Methanol: Used for esterification reactions.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reduction reactions.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions.
Amino-Triazoles: Formed through reduction of the azido group.
Scientific Research Applications
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: Utilized in the development of energetic materials and polymers.
Organic Synthesis: Serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,4-triazole-3-carboxylate: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the azido and ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
53566-46-4 |
|---|---|
Molecular Formula |
C4H4N6O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 5-azido-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8) |
InChI Key |
MSHJMHKWBFZBPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)





![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)




![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
